Methyl 4-(tetrahydrofuran-2-yl)benzoate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(oxolan-2-yl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
ROQJWGKCLGHKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Method
Reaction Scheme:
$$
\text{4-(tetrahydrofuran-2-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst, heat}} \text{methyl 4-(tetrahydrofuran-2-yl)benzoate} + \text{water}
$$
- Combine 4-(tetrahydrofuran-2-yl)benzoic acid and methanol in a reaction vessel.
- Add an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid).
- Heat the mixture under reflux to drive the reaction toward ester formation.
- Remove the water produced during the reaction, often using a Dean-Stark apparatus or by azeotropic distillation, to shift the equilibrium toward the ester product.
- After completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by recrystallization or chromatography.
| Parameter | Typical Value/Range |
|---|---|
| Acid catalyst | Sulfuric acid or p-TsOH |
| Temperature | 60–80°C (reflux) |
| Reaction time | 4–8 hours |
| Molar ratio (acid:MeOH) | 1:5–1:10 |
| Yield | 70–90% (varies by conditions) |
- The efficiency of this process is influenced by temperature, concentration, and reaction time.
- Removing water is crucial for high yield.
Cyclization-Esterification Sequences
An alternative approach involves constructing the tetrahydrofuran ring via cyclization, followed by esterification. This is particularly relevant when the starting material is a linear precursor.
- Synthesize a 4-(hydroxyalkyl)benzoic acid derivative.
- Cyclize the hydroxyalkyl group to form the tetrahydrofuran ring using an acid or base-catalyzed intramolecular cyclization.
- Esterify the resulting 4-(tetrahydrofuran-2-yl)benzoic acid as described above.
- Cyclization of a suitable hydroxyalkylbenzoic acid precursor.
- Esterification with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2-furanyl)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(Tetrahydro-2-furanyl)benzoic acid.
Reduction: Formation of 4-(Tetrahydro-2-furanyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Tetrahydro-2-furanyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2-furanyl)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis yields, and functional differences:
Key Findings:
Impact of Heterocyclic Rings :
- The tetrahydrofuran ring in the target compound enhances oxygen-mediated hydrogen bonding compared to sulfur-containing analogs like 9 (tetrahydrothiophene), which exhibits lower yield (32% vs. 75%) due to sulfur's reduced nucleophilicity .
- Derivatives with 5-oxo-tetrahydrofuran moieties () demonstrate significant fungicidal activity, suggesting that oxidation states of the heterocycle critically influence bioactivity .
Functional Group Effects: The methyl ester group in Methyl 4-(tetrahydrofuran-2-yl)benzoate improves stability compared to nitrile-containing analogs (e.g., 9, 10, 11), which may hydrolyze under acidic/basic conditions . Introduction of a methylamino group on the tetrahydrofuran ring (compound 3j) increases synthetic complexity but achieves a high yield (81%) via Rh-catalyzed aminoetherification, highlighting the versatility of tetrahydrofuran derivatives in amine synthesis .
Biological Activity: While the target compound lacks reported bioactivity, structurally related 5-oxo-THF benzoate derivatives () show potent fungicidal effects (e.g., EC$_{50}$ = 1.6 mg/L against Phytophthora capsici), indicating that minor structural modifications can unlock significant biological utility .
Synthetic Efficiency: The target compound’s 75% yield outperforms analogs like 9 (32%) and thieno-pyrimidine derivatives (42%, ), underscoring the efficiency of nickel-catalyzed C-H arylation for constructing tetrahydrofuran-linked aromatics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(tetrahydrofuran-2-yl)benzoate, and how can reaction parameters be optimized?
- Methodological Answer : Common routes involve esterification of 4-(tetrahydrofuran-2-yl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling reaction temperature (60–80°C) and using molecular sieves to remove water, improving yield up to 85% . Alternative approaches employ coupling reactions, such as Mitsunobu conditions (DIAD, PPh₃) for introducing the tetrahydrofuran moiety .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies the ester methyl group (~3.8–3.9 ppm) and tetrahydrofuran protons (1.8–2.2 ppm for CH₂, 3.6–4.0 ppm for OCH₂). ¹³C NMR confirms the carbonyl (168–170 ppm) and tetrahydrofuran carbons .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods due to potential volatility. Waste should be neutralized with dilute NaOH before disposal in halogenated solvent waste containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, the ester carbonyl’s electrophilicity can be quantified via Fukui indices, guiding predictions of regioselectivity in acyl transfer reactions .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., logP, boiling point)?
- Methodological Answer :
- Experimental Validation : Re-measure logP using shake-flask methods (octanol/water partitioning) under standardized pH (7.4) and temperature (25°C) .
- Data Cross-Validation : Compare with high-quality databases (e.g., NIST Chemistry WebBook) to verify boiling points via differential scanning calorimetry (DSC) .
Q. How can kinetic studies improve the scalability of this compound synthesis?
- Methodological Answer : Conduct time-resolved in-situ FTIR to monitor esterification progress. Rate constants derived from Arrhenius plots (ln(k) vs. 1/T) identify optimal temperatures, reducing side-product formation during scale-up .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Methodological Answer : Stability assays (HPLC tracking degradation products) under varying pH (1–6) reveal that hydrolysis accelerates below pH 3. Discrepancies arise from differences in acid strength (e.g., HCl vs. H₂SO₄) and reaction duration. Buffered conditions (pH 4.5) minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
